![molecular formula C25H18FNO5 B11521635 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11521635.png)
2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate
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Overview
Description
2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the oxazole ring through a cyclization reaction
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting a suitable amide with an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the phenol group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenated derivatives and strong bases or acids are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the fluorophenyl group are likely involved in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: This compound features a triazole ring instead of an oxazole ring and has been studied for its antioxidant activity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist and has shown potent activity in biological assays.
Uniqueness
The uniqueness of 2-ETHOXY-4-{[(4E)-2-(3-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the oxazole ring and the fluorophenyl group, in particular, contribute to its potential as a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H18FNO5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H18FNO5/c1-2-30-22-14-16(11-12-21(22)31-24(28)17-7-4-3-5-8-17)13-20-25(29)32-23(27-20)18-9-6-10-19(26)15-18/h3-15H,2H2,1H3/b20-13+ |
InChI Key |
BIBBYZZPEMTBLP-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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